molecular formula C7H12N2 B3353808 6-Azaspiro[2.5]oct-5-EN-5-amine CAS No. 566151-54-0

6-Azaspiro[2.5]oct-5-EN-5-amine

Cat. No.: B3353808
CAS No.: 566151-54-0
M. Wt: 124.18 g/mol
InChI Key: NWTQDKWILGCZMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Azaspiro[2.5]oct-5-en-5-amine (CAS: 566151-54-0) is a bicyclic organic compound with the molecular formula C₇H₁₂N₂ and a molecular weight of 124.18 g/mol. Its structure features a spirocyclic system comprising a five-membered ring fused to a three-membered aziridine-like ring, with an amine group (-NH₂) positioned at the spiro carbon (Figure 1). The compound’s InChIKey (NWTQDKWILGCZMF-UHFFFAOYSA-N) and SMILES notation (C1CC12CCN=C(C2)N) highlight its unique stereoelectronic properties.

Key computed properties include:

  • Topological Polar Surface Area (TPSA): 38.4 Ų (indicative of moderate polarity)
  • Hydrogen Bond Donor/Acceptor Count: 1 donor, 1 acceptor
  • LogP (XLogP3): 0.1 (suggesting balanced lipophilicity/hydrophilicity).

This molecule is of interest in medicinal chemistry due to its constrained spirocyclic framework, which may enhance target binding selectivity compared to linear analogs.

Properties

IUPAC Name

6-azaspiro[2.5]oct-6-en-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c8-6-5-7(1-2-7)3-4-9-6/h1-5H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTQDKWILGCZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCN=C(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453302
Record name 6-AZASPIRO[2.5]OCT-5-EN-5-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566151-54-0
Record name 6-AZASPIRO[2.5]OCT-5-EN-5-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[2.5]oct-5-EN-5-amine typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of cyclohexanone with ammonia and sodium hypochlorite, which leads to the formation of the spirocyclic intermediate . This reaction is highly exothermic and requires precise control of reaction conditions to ensure safety and efficiency.

Industrial Production Methods

In industrial settings, the production of this compound can be optimized using continuous-flow synthesis techniques. These methods offer better control over reaction parameters, such as temperature and reaction time, leading to higher yields and safer production processes .

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[2.5]oct-5-EN-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Organic Synthesis
6-Azaspiro[2.5]oct-5-EN-5-amine is primarily utilized as a building block in organic synthesis. It facilitates the formation of complex molecular architectures, which are essential in the creation of pharmaceuticals and other bioactive compounds. The compound's ability to undergo various chemical transformations, such as oxidation, reduction, and substitution reactions, enhances its utility in synthetic chemistry.

Reaction Mechanisms
The compound can participate in several types of reactions:

  • Oxidation : Using agents like potassium permanganate or chromium trioxide to yield ketones or carboxylic acids.
  • Reduction : Employing lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
  • Substitution : Nucleophilic substitution reactions can occur where the amine group is replaced by other nucleophiles under acidic or basic conditions.

Biological Applications

Pharmacological Potential
Research indicates that this compound exhibits potential biological activity, making it a candidate for drug development. Its structure allows it to interact selectively with various biomolecular targets, including enzymes and receptors, potentially modulating their activity and influencing cellular signaling pathways .

Case Studies on Biological Activity
Recent studies have explored the antiviral properties of compounds related to spirocyclic structures similar to this compound. For instance, spiro-sulfonamides derived from related structures demonstrated significant antiviral activity against influenza viruses, indicating that derivatives of this compound could also possess therapeutic benefits against viral infections .

Material Science Applications

Synthesis of Specialty Chemicals
In industrial settings, this compound can be employed in the synthesis of specialty chemicals and materials. Its unique properties allow for the development of new materials with specific functionalities, which are valuable in various applications ranging from coatings to pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Azaspiro[2.5]oct-5-EN-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 6-Azaspiro[2.5]oct-5-en-5-amine with derivatives and analogs reported in chemical databases.

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Differences Computed Properties
This compound 566151-54-0 C₇H₁₂N₂ 124.18 Parent spirocyclic structure TPSA: 38.4 Ų; XLogP3: 0.1
3,3-Dimethyl-2H-azepin-7-amine 219477-70-0 C₇H₁₂N₂ 124.18 Dimethyl substitution on azepine ring Increased steric bulk; LogP likely higher
4-Methyl-2H-azepin-7-amine 219477-72-2 C₆H₁₀N₂ 110.16 Methyl group on position 4 Reduced TPSA (≈30 Ų) due to shielding
4,5-Dimethyl-2H-azepin-7-amine 219477-89-1 C₇H₁₂N₂ 124.18 Two methyl groups on azepine ring Enhanced hydrophobicity (LogP > 0.5)
5-Methyl-(5R)-2H-azepin-7-amine 219477-77-7 C₆H₁₀N₂ 110.16 Chiral methyl substitution at position 5 Stereospecific interactions possible

Structural and Functional Insights

  • Spirocyclic vs. Azepine Derivatives: The spirocyclic framework of this compound imposes greater conformational rigidity compared to non-spiro azepine analogs (e.g., 219477-70-0). This rigidity may reduce entropic penalties during protein-ligand binding.
  • Chiral centers (e.g., 219477-77-7) introduce stereochemical complexity, which could influence pharmacokinetics.
  • Hydrogen-Bonding Capacity: The parent compound’s TPSA (38.4 Ų) is higher than that of methyl-substituted analogs, suggesting stronger polar interactions with biological targets.

Q & A

Q. What are the foundational synthetic routes for 6-Azaspiro[2.5]oct-5-EN-5-amine, and how can experimental reproducibility be ensured?

The synthesis of azaspiro compounds often involves cyclization and functionalization strategies. For example, a related spirocyclic amine (N-methyl-N-phenyl-5-oxa-1-azaspiro[2.5]oct-1-en-2-amine) was synthesized via a multi-step process starting from 3,4-dihydro-2H-pyrane, involving thiocarboxamide formation and subsequent aziridine ring closure . Key steps include:

  • Cyclization : Use of reagents like phosphorus pentoxide/amine hydrochloride to drive spiro ring formation.
  • Functionalization : Introduction of substituents via nucleophilic additions or cross-coupling reactions.
    To ensure reproducibility, document reaction conditions (temperature, solvent purity, catalyst ratios) and validate intermediates using spectroscopic techniques (e.g., 1^1H NMR, IR) .

Q. How should researchers approach structural characterization of this compound derivatives?

Structural elucidation requires a combination of:

  • X-ray crystallography : Definitive confirmation of spirocyclic geometry and stereochemistry .
  • Spectroscopic analysis : 1^1H/13^{13}C NMR for backbone connectivity, IR for functional groups (e.g., amine stretches), and high-resolution mass spectrometry (HRMS) for molecular formula validation .
  • Computational modeling : Density Functional Theory (DFT) to predict stable conformers and compare with experimental data .

Q. What analytical techniques are critical for purity assessment and functional group analysis?

  • Chromatography : HPLC or GC-MS to quantify purity and detect byproducts.
  • Spectroscopy : UV-Vis for conjugated systems, 19^{19}F NMR (if fluorinated derivatives exist) .
  • Thermal analysis : Differential Scanning Calorimetry (DSC) to identify polymorphic forms, as seen in related azaspiro compounds .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be systematically investigated?

Mechanistic studies require:

  • Kinetic profiling : Monitor reaction progress under varying conditions (e.g., temperature, pH) to identify rate-determining steps.
  • Isotopic labeling : Use 15^{15}N or 13^{13}C isotopes to trace bond rearrangements during ring-opening or cycloaddition reactions .
  • Computational tools : Employ DFT or Molecular Dynamics (MD) simulations to model transition states and activation energies .

Q. How should researchers address contradictions in synthetic yields or biological activity data for azaspiro derivatives?

Data discrepancies may arise from:

  • Reaction variables : Impurities in starting materials or solvent effects (e.g., polar aprotic solvents vs. hydrocarbons) .
  • Biological assay conditions : Variations in cell lines, incubation times, or buffer compositions (e.g., pH-sensitive amine reactivity) .
    Mitigation strategies include:
  • Design of Experiments (DoE) : Optimize synthetic protocols using factorial designs to isolate critical variables .
  • Standardized bioassays : Validate activity across multiple independent labs with shared reagents .

Q. What methodologies are effective for probing the biological activity of this compound derivatives?

  • Target identification : Use enzyme inhibition assays (e.g., kinase profiling) or receptor-binding studies (radioligand displacement) .
  • Pathway analysis : Transcriptomics or proteomics to map downstream effects in cellular models.
  • In silico screening : Molecular docking against protein databases (e.g., PDB) to predict binding modes .

Q. How can synthetic routes be optimized for scalability while maintaining stereochemical integrity?

  • Catalyst screening : Test chiral catalysts (e.g., organocatalysts or metal complexes) to enhance enantioselectivity .
  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., ring-closing reactions) .
  • In-line analytics : Real-time monitoring via Raman spectroscopy to detect intermediates and adjust parameters dynamically .

Q. What strategies are recommended for structure-activity relationship (SAR) studies of azaspiro compounds?

  • Functional group diversification : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups at the spiro junction) .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical moieties using software like Schrödinger’s Phase .
  • Bioisosteric replacement : Substitute the amine group with bioisosteres (e.g., azetidine, pyrrolidine) to modulate pharmacokinetics .

Q. How can computational modeling guide the design of novel this compound derivatives?

  • Quantum mechanics (QM) : Predict reactivity (e.g., nucleophilic attack at the aziridine ring) and stability of intermediates .
  • Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., membrane permeability, binding pocket occupancy) .
  • ADMET prediction : Tools like SwissADME to forecast absorption, toxicity, and metabolic pathways early in design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Azaspiro[2.5]oct-5-EN-5-amine
Reactant of Route 2
6-Azaspiro[2.5]oct-5-EN-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.